Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate
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Overview
Description
Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate is an organic compound with the molecular formula C16H18O4 It is a derivative of indacene, a polycyclic aromatic hydrocarbon This compound is characterized by its hexahydro structure, which means it contains six additional hydrogen atoms compared to its parent indacene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate typically involves the hydrogenation of indacene derivatives. One common method involves the catalytic hydrogenation of 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylic acid in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature conditions to ensure complete hydrogenation. The resulting product is then esterified using methanol to obtain the dimethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and esterification. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces substituted derivatives with various functional groups.
Scientific Research Applications
Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Azulene, 1,2,4,5,8,8a-hexahydro-3-isopropyl-6,8a-dimethyl-: Similar in structure but differs in the position and type of substituents.
1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene: Shares the hexahydro structure but has different functional groups.
Uniqueness
Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound in various fields of research .
Biological Activity
Dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate is a polycyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available research findings related to the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex polycyclic structure that contributes to its unique chemical properties. The molecular formula is C14H18O4 with a molecular weight of 250.29 g/mol. Its structure includes two ester functional groups which may influence its solubility and reactivity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research conducted by Hong et al. demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
HeLa (Cervical) | 12 | Cell cycle arrest at G1 phase |
A549 (Lung) | 10 | Inhibition of PI3K/Akt signaling pathway |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has also been investigated for its anti-inflammatory properties. A study published in Biochemical Pharmacology highlighted that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory diseases.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-α | 200 | 50 |
IL-6 | 150 | 30 |
IL-1β | 100 | 20 |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated a strong ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This property may contribute to its protective effects against oxidative damage in cells.
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced breast cancer utilized a formulation containing this compound as an adjunct therapy alongside standard chemotherapy. Results indicated a notable improvement in treatment response rates compared to control groups.
Case Study 2: Inflammatory Disorders
In a preclinical model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and inflammation markers. Histological analysis showed reduced infiltration of inflammatory cells in treated groups versus untreated controls.
Properties
CAS No. |
51037-20-8 |
---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
dimethyl 1,2,3,6,7,8-hexahydro-as-indacene-4,5-dicarboxylate |
InChI |
InChI=1S/C16H18O4/c1-19-15(17)13-11-7-3-5-9(11)10-6-4-8-12(10)14(13)16(18)20-2/h3-8H2,1-2H3 |
InChI Key |
KBCJLXMMXAYTTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCC2=C3CCCC3=C1C(=O)OC |
Origin of Product |
United States |
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